(3S,4S)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride (3S,4S)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049740-31-9
VCID: VC11705012
InChI: InChI=1S/C9H11NO2S.ClH/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8;/h1-3,6-7,10H,4-5H2,(H,11,12);1H/t6-,7-;/m1./s1
SMILES: C1C(C(CN1)C(=O)O)C2=CC=CS2.Cl
Molecular Formula: C9H12ClNO2S
Molecular Weight: 233.72 g/mol

(3S,4S)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride

CAS No.: 1049740-31-9

Cat. No.: VC11705012

Molecular Formula: C9H12ClNO2S

Molecular Weight: 233.72 g/mol

* For research use only. Not for human or veterinary use.

(3S,4S)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride - 1049740-31-9

Specification

CAS No. 1049740-31-9
Molecular Formula C9H12ClNO2S
Molecular Weight 233.72 g/mol
IUPAC Name (3S,4S)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H11NO2S.ClH/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8;/h1-3,6-7,10H,4-5H2,(H,11,12);1H/t6-,7-;/m1./s1
Standard InChI Key GVSBLQBHDFDDJO-ZJLYAJKPSA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CS2.Cl
SMILES C1C(C(CN1)C(=O)O)C2=CC=CS2.Cl
Canonical SMILES C1C(C(CN1)C(=O)O)C2=CC=CS2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(3S,4S)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acid hydrochloride (C₉H₁₂ClNO₂S; MW: 233.72 g/mol) features a stereochemically defined pyrrolidine core with a thiophene substituent at the 4-position and a carboxylic acid group at the 3-position. The hydrochloride salt formation occurs at the pyrrolidine nitrogen, improving aqueous solubility for experimental applications. The stereochemistry (3S,4S) is critical for its biological interactions, as enantiomeric forms often exhibit divergent activities in chiral environments.

Structural Features:

  • Pyrrolidine Ring: A five-membered saturated heterocycle contributing to conformational rigidity.

  • Thiophene Moiety: An aromatic sulfur-containing heterocycle known to enhance electronic interactions with biological targets.

  • Carboxylic Acid Group: Facilitates hydrogen bonding and salt formation, influencing pharmacokinetic properties.

Physicochemical Profile

PropertyValue/Description
Molecular FormulaC₉H₁₂ClNO₂S
Molecular Weight233.72 g/mol
CAS Number1049740-31-9
IUPAC Name(3S,4S)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid hydrochloride
SolubilityHigh in water (hydrochloride salt form)
Stereochemistry(3S,4S) configuration
InChI KeyGVSBLQBHDFDDJO-ZJLYAJKPSA-N

The compound’s crystalline nature and stability at room temperature make it suitable for long-term storage, though exact melting points and logP values require further characterization.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (3S,4S)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid hydrochloride involves multi-step enantioselective routes:

  • Thiophene Intermediate Preparation: Thiophene-2-carbaldehyde undergoes nucleophilic addition with a chiral auxiliary to establish the thiophene-pyrrolidine linkage.

  • Pyrrolidine Ring Formation: Cyclization via intramolecular aldol condensation or reductive amination, employing catalysts like L-proline for stereochemical control.

  • Carboxylic Acid Introduction: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 3-position.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Critical parameters include reaction temperature (typically 0–25°C for stereoselectivity) and solvent choice (e.g., dichloromethane for thiophene reactions). Yields are optimized through chromatographic purification and recrystallization.

Industrial Manufacturing

Scale-up processes utilize continuous flow reactors to enhance reproducibility and reduce byproduct formation. Automated systems control stoichiometry and reaction times, achieving batch-to-batch consistency. Environmental considerations drive solvent recovery systems, with tetrahydrofuran and ethyl acetate being commonly recycled.

Mechanism of Action

Target Engagement

The compound’s bifunctional structure enables dual interactions:

  • Thiophene-Pocket Binding: The thiophene group inserts into hydrophobic pockets of enzymes (e.g., cytochrome P450 isoforms), altering substrate accessibility.

  • Carboxylic Acid-Mediated Interactions: Ionic bonds with lysine or arginine residues stabilize enzyme-inhibitor complexes.

Downstream Effects

In cancer models, treatment correlates with reduced phosphorylated ERK levels, implicating MAPK pathway suppression. Synergistic effects with doxorubicin suggest combinatory therapy potential.

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferenceBioactivity (IC₅₀)
(3S,4S)-4-Benzylpyrrolidine-3-carboxylic acidBenzyl vs. thiophene substituentS. aureus MIC: 32 μg/mL
(3R,4R)-4-Thiophen-2-ylpyrrolidine-3-carboxylic acidOpposite stereochemistryHCT-116 IC₅₀: 48 μM

The thiophene analogue exhibits 4-fold greater antimicrobial potency than its benzyl counterpart, attributed to sulfur’s electronegativity enhancing target binding. Enantiomeric differences underscore the importance of stereochemistry in drug design.

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using radiolabeled analogues.

  • Toxicology Studies: Evaluate hepatotoxicity and genotoxicity in murine models over 90-day exposure periods.

  • Structure-Activity Relationships (SAR): Modify thiophene substituents (e.g., bromination) to optimize target selectivity.

  • Combination Therapies: Screen synergistic pairs with existing antimicrobials or chemotherapeutics.

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